N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide typically involves the reaction of N-ethyl-N-methylpropanamide with a thietane derivative under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . Quality control measures, such as HPLC and NMR, are employed to verify the purity and structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thietane ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-methylpropanamide
- N-Methyl-2-(thietan-3-ylamino)propanamide
- N-Ethyl-2-(thietan-3-ylamino)propanamide
Uniqueness
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide is unique due to the presence of both an ethyl and methyl group on the nitrogen atom, as well as the thietane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H18N2OS |
---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-2-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C9H18N2OS/c1-4-11(3)9(12)7(2)10-8-5-13-6-8/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
QJFCNIPJIVLFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)C(C)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.